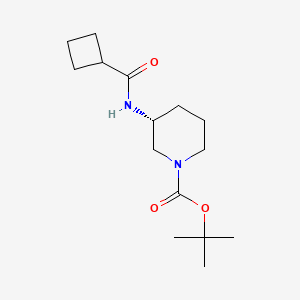
(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves diastereoselective reduction, efficient isomerization, and cyclization steps, providing a pathway to obtain enantiomerically pure compounds. For instance, an efficient and practical asymmetric synthesis method has been developed for similar compounds, proving applicable for large-scale operations and yielding high-purity products (Jona et al., 2009). Continuous photo flow synthesis has also been investigated for the scale-up synthesis of related cyclobutane derivatives, highlighting advancements in manufacturing processes for such compounds (Yamashita et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies and density functional theory (DFT) analyses provide insights into the molecular structure of similar piperidine-carboxylate compounds. These studies reveal typical bond lengths and angles, confirming the expected structural characteristics of these molecules. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, showcasing the typical characteristics of piperazine-carboxylate structures (Mamat et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Bifunctional Compounds:
- Meyers et al. (2009) developed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound related to (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate. This compound and its intermediates are beneficial for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Intermediate for Biologically Active Compounds:
- Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, a clinically significant molecule (Kong et al., 2016).
Asymmetric Synthesis of Nociceptin Antagonists:
- Jona et al. (2009) detailed an efficient asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used as an intermediate for synthesizing nociceptin antagonists, indicating its potential in medicinal chemistry (Jona et al., 2009).
Chemical Synthesis and Scale-up
- Synthesis and Scale-up in Photo Flow Chemistry:
- Yamashita et al. (2019) worked on the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a related compound, for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, demonstrating the compound's relevance in the scale-up synthesis of biologically active compounds and materials science (Yamashita et al., 2019).
Synthetic Utility and Applications
- Versatile Intermediates for Diverse Compounds:
- The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, was described by Harmsen et al. (2011), illustrating its use as a new scaffold for the preparation of substituted piperidines, highlighting the diverse synthetic applications of these compounds (Harmsen et al., 2011).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUVTWOQZCFA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
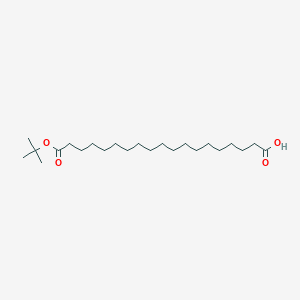
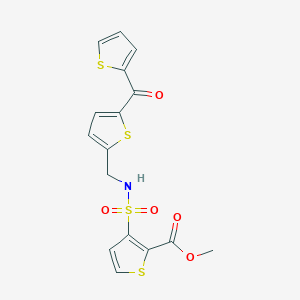
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
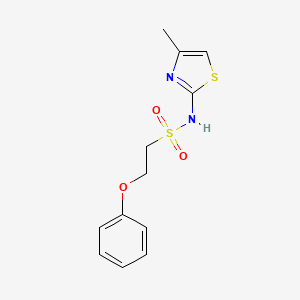
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
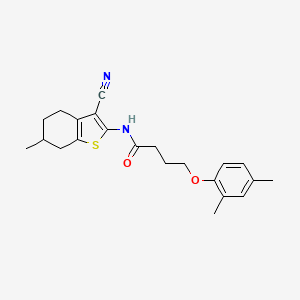
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)
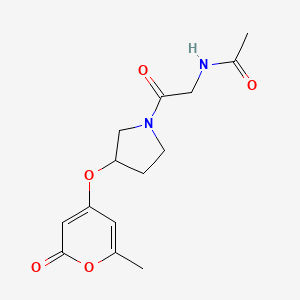
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)